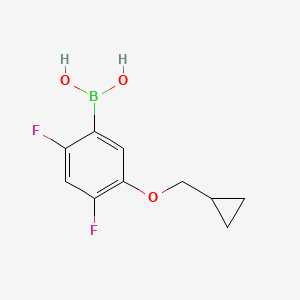

3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid; 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

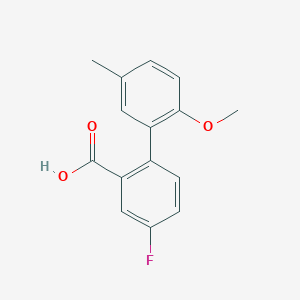

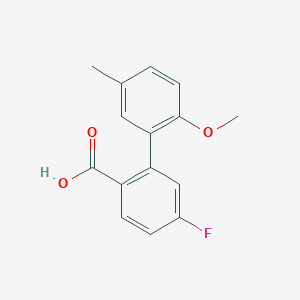

3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid is a chemical compound with the molecular formula C17H25BBrNO5 . It has a molecular weight of 414.1 . This compound is a valuable building block in organic synthesis .

Synthesis Analysis

The synthesis of similar boronic esters has been reported in the literature . Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been achieved using a radical approach . This approach was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis

The InChI code for this compound is 1S/C17H25BBrNO5/c1-17(2,3)25-16(21)20-6-4-12(5-7-20)11-24-15-9-13(18(22)23)8-14(19)10-15/h8-10,12,22-23H,4-7,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The compound can undergo various transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of similar boronic esters has been achieved using a radical approach .Physical And Chemical Properties Analysis

The compound has a molecular weight of 414.1 . It is recommended to be stored in a refrigerated condition .Applications De Recherche Scientifique

Synthetic Applications

Suzuki-Miyaura Cross-Couplings : Boc-protected biaryls, related to the queried compound, have been synthesized using microwave-mediated Suzuki–Miyaura coupling processes. This methodology facilitates the generation of a diverse library of biaryl compounds, enabling the exploration of new chemical spaces for drug development and materials science (Spencer et al., 2011).

Palladium-Catalyzed Arylations : Research has shown that palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines yields 3-arylpiperidines, crucial scaffolds in pharmaceuticals. This technique underscores the importance of direct β-functionalization in constructing complex molecules efficiently (Millet & Baudoin, 2015).

Medicinal Chemistry Applications

- Anticancer Agent Development : A novel bromophenol derivative was synthesized and found to induce apoptosis and autophagy in human lung cancer cells. This compound, sharing structural motifs with the queried chemical, highlights the potential of bromophenol derivatives in the development of new anticancer therapies (Guo et al., 2019).

Materials Science Applications

- Heteroarylpyridine Derivatives Synthesis : Functionalized pyridylboronic acids, related to the chemical of interest, have been used to generate novel heteroarylpyridine derivatives via Suzuki cross-coupling reactions. These compounds are valuable for their electronic properties, relevant in organic electronics and photonics (Parry et al., 2002).

Propriétés

IUPAC Name |

[3-bromo-5-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BBrNO5/c1-17(2,3)25-16(21)20-6-4-12(5-7-20)11-24-15-9-13(18(22)23)8-14(19)10-15/h8-10,12,22-23H,4-7,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXQQBFMXZATJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OCC2CCN(CC2)C(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BBrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)